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Benzimidazole, 1-(3,5-dinitrophenyl)-

Cat. No.: B11025578
M. Wt: 312.24 g/mol
InChI Key: CXWSRSKQYCFVTO-UHFFFAOYSA-N
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Description

General Overview of Benzimidazole (B57391) Derivatives in Contemporary Chemical Research

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, serves as a foundational structure in modern chemical research. nih.govrsc.orgwikipedia.org For over a century, its derivatives have been extensively studied, revealing a wide spectrum of pharmacological activities. nih.gov This has established the benzimidazole scaffold as a "privileged structure" in medicinal chemistry. ihmc.us

The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast library of compounds with diverse biological properties. impactfactor.org These derivatives are integral to the development of pharmaceuticals across numerous therapeutic areas, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive agents. nih.govozguryayinlari.comresearchgate.net Many commercially available drugs, such as the proton pump inhibitors omeprazole (B731) and lansoprazole, and the anthelmintic agent albendazole, are based on the benzimidazole core. impactfactor.orgresearchgate.net Beyond medicine, these derivatives are also investigated for applications in materials science, such as serving as ligands in coordination chemistry and components in sunburn protection formulations that absorb UV radiation. wikipedia.orgozguryayinlari.com

Significance of the 3,5-Dinitrophenyl Moiety in Organic Synthesis and Reactivity

The 3,5-dinitrophenyl group is a critical moiety in organic chemistry, primarily due to the strong electron-withdrawing nature of its two nitro groups. This electronic characteristic significantly influences the reactivity of the aromatic ring and any attached functional groups. The presence of these nitro groups makes the phenyl ring highly electron-deficient, which is a key factor in its chemical behavior.

This electron deficiency is exploited in various synthetic applications. For instance, the 3,5-dinitrophenyl moiety is a component in the synthesis of certain energetic materials, where the high nitrogen and oxygen content contributes to their energetic properties. rsc.org In medicinal chemistry, this group has been incorporated into various molecular scaffolds to develop potent therapeutic agents. Research has demonstrated that compounds containing the 3,5-dinitrophenyl fragment exhibit significant antitubercular activity, including against multidrug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov The moiety is often essential for the observed biological properties, playing a key role in the compound's mechanism of action. nih.govnih.gov

Rationale for Investigating Benzimidazole, 1-(3,5-dinitrophenyl)- Scaffold in Advanced Chemical Studies

The rationale for investigating the specific scaffold of Benzimidazole, 1-(3,5-dinitrophenyl)- stems from the principle of molecular hybridization, which combines two or more pharmacophores to create a new molecule with potentially enhanced or novel properties. The benzimidazole core is a well-established bioactive scaffold, and the 3,5-dinitrophenyl group is known to confer potent biological activities, such as antimicrobial effects. researchgate.netnih.govresearchgate.net

By covalently linking these two moieties, researchers aim to explore the synergistic effects that may arise from their combined structural and electronic features. The electron-withdrawing 3,5-dinitrophenyl group can significantly modulate the electronic properties of the benzimidazole ring system, potentially influencing its interaction with biological targets. Investigations into this hybrid scaffold are often driven by the search for new therapeutic agents, particularly antimicrobials, to address the challenge of drug resistance. researchgate.net

Historical Development and Evolution of Benzimidazole Chemistry Relevant to Substituted Derivatives

The history of benzimidazole chemistry began with the discovery of the parent compound during research on vitamin B12, where its N-ribosyl-dimethylbenzimidazole derivative was identified as a key ligand for the cobalt atom. wikipedia.orgihmc.us The initial synthesis of benzimidazole itself is achieved through the condensation of o-phenylenediamine (B120857) with formic acid. wikipedia.org

This foundational reaction paved the way for the development of substituted derivatives. A significant evolution in the field was the adaptation of this condensation reaction to use various aldehydes and carboxylic acids in place of formic acid, allowing for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring. wikipedia.orgnih.gov Further synthetic methodologies were developed to allow for substitutions on the benzene ring and alkylation or arylation at the nitrogen atoms, greatly expanding the structural diversity of accessible benzimidazole derivatives. longdom.org These advancements transformed the benzimidazole core from a chemical curiosity into a versatile and indispensable platform for drug discovery and materials science. impactfactor.orgozguryayinlari.com

Overview of Research Objectives and Scope for Benzimidazole, 1-(3,5-dinitrophenyl)-

Research focused on Benzimidazole, 1-(3,5-dinitrophenyl)- and its analogues primarily aims to synthesize and characterize novel compounds and evaluate their potential as therapeutic agents. A central objective is to investigate the structure-activity relationships (SAR) by systematically modifying the substituents on the core scaffold and assessing the impact on biological activity. researchgate.net

The scope of these studies typically includes:

Chemical Synthesis: Developing efficient and facile methods for the synthesis of the target compounds, often starting from a precursor like 2-(3,5-dinitrophenyl)-1H-benzimidazole and introducing various substituents at the N-1 position. researchgate.net

Structural Characterization: Employing analytical techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and mass spectrometry to confirm the chemical structures of the newly synthesized molecules. researchgate.net

Physicochemical Properties: Determining key physical properties like melting points and solubility, which are important for further development. researchgate.net

The following data tables present findings from a study that synthesized and characterized N-substituted derivatives of 2-(3,5-dinitrophenyl)benzimidazole.

Physicochemical Properties of Synthesized Compounds

Compound No. Molecular Formula Molecular Weight ( g/mol ) Color Melting Point (°C)
1 C₁₃H₈N₄O₄ 284.23 Yellow >300
2a C₁₅H₁₀N₄O₅ 326.27 Cream 204 (s)
2b C₁₄H₁₀N₄O₅ 314.25 Cream ---
2c C₂₀H₁₃N₅O₄ 387.35 Cream 186 (s)
2d C₁₉H₁₂N₄O₄ 360.32 Cream ---
2e C₁₄H₉ClN₄O₄ 348.70 Cream ---
2f C₁₉H₁₂N₄O₆S 424.39 Cream ---

(s) = Sharp; --- = Not sharp/decomposed Source: Adapted from research on N-substituted 2-(3,5-dinitrophenyl)benzimidazole derivatives. researchgate.net

Selected FT-IR Spectral Data (νₘₐₓ in cm⁻¹)

Compound No. N-H C-H (aromatic) C=O C=N NO₂ (asym) NO₂ (sym)
1 3349 3172, 3101 --- 1572 1543 1344
2a --- 3105 1699 1580 1541 1346
2c --- 3080 --- 1576 1541 1346

Source: Data derived from studies on synthesized benzimidazole derivatives. researchgate.net

¹H-NMR Spectral Data (δ ppm in DMSO-d₆)

Compound No. Ar-H Other Protons
1 8.85 (s, 1H), 8.64 (s, 2H), 7.96-7.94 (m, 1H), 7.74-7.72 (t, 1H), 7.46-7.44 (d, 1H), 7.42-7.40 (d, 1H) ---
2a 8.90 (s, 1H), 8.64 (s, 2H), 7.96-7.94 (m, 1H), 7.74-7.72 (t, 1H), 7.46-7.44 (d, 1H), 7.42-7.40 (d, 1H) 2.59 (s, 3H, CH₃-CO)
2d 8.88 (s, 1H), 8.64 (s, 2H), 7.96-7.94 (m, 1H), 7.74-7.72 (t, 1H), 7.46-7.44 (d, 1H), 7.42-7.40 (d, 1H), 7.20-7.18 (m, 5H) 3.56 (s, 2H, CH₂-Ar)

Source: Data from research into the synthesis of related benzimidazole compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N4O5 B11025578 Benzimidazole, 1-(3,5-dinitrophenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8N4O5

Molecular Weight

312.24 g/mol

IUPAC Name

benzimidazol-1-yl-(3,5-dinitrophenyl)methanone

InChI

InChI=1S/C14H8N4O5/c19-14(16-8-15-12-3-1-2-4-13(12)16)9-5-10(17(20)21)7-11(6-9)18(22)23/h1-8H

InChI Key

CXWSRSKQYCFVTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of Benzimidazole (B57391), 1-(3,5-dinitrophenyl)-

The de novo synthesis of Benzimidazole, 1-(3,5-dinitrophenyl)- is a multi-step process that hinges on the careful selection of precursors and reaction conditions to ensure optimal yield and purity.

Precursor Synthesis and Derivatization Approaches

The primary precursors for the synthesis of the target molecule are ortho-phenylenediamine and a derivative of 3,5-dinitrobenzoic acid. The synthesis of these precursors is a critical first step. For instance, 3,5-dinitrobenzoic acid can be prepared through the nitration of benzoic acid. The reactivity of the carboxylic acid group is often enhanced by converting it into a more reactive species, such as an acyl chloride or an ester, prior to the condensation reaction. nih.gov

Similarly, substituted ortho-phenylenediamines can be synthesized through various methods, including the reduction of corresponding ortho-nitroanilines. The nature and position of substituents on the phenylenediamine ring can significantly influence the electronic properties and reactivity of the resulting benzimidazole.

Condensation and Cyclization Reactions Utilizing ortho-Phenylenediamine and Dinitrobenzoic Acid Derivatives

The core of the benzimidazole synthesis lies in the condensation of ortho-phenylenediamine with a suitable carbonyl-containing compound, in this case, a derivative of 3,5-dinitrobenzoic acid. researchgate.net This reaction, often referred to as the Phillips condensation, typically proceeds by heating the two reactants, sometimes in the presence of a dehydrating agent or an acid catalyst like polyphosphoric acid or hydrochloric acid. sphinxsai.comadichemistry.com

One reported synthesis involves the direct reaction of o-phenylenediamine (B120857) with 3,5-dinitrobenzoic acid in ethanol, catalyzed by a catalytic amount of ammonium (B1175870) chloride, under reflux for 2 hours. This method affords 2-(3,5-dinitrophenyl)-1H-benzimidazole, which is a precursor to the target compound. researchgate.net The formation of the final product, Benzimidazole, 1-(3,5-dinitrophenyl)-, would then require a subsequent N-arylation step.

Alternatively, the reaction can be carried out with 3,5-dinitrobenzoyl chloride, which is more reactive than the corresponding carboxylic acid, allowing for milder reaction conditions. The initial condensation forms an N-acyl-ortho-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring. researchgate.net

Table 1: Condensation and Cyclization Reactions for Benzimidazole Synthesis
ReactantsCatalyst/ReagentConditionsProductYieldReference
o-Phenylenediamine, 3,5-Dinitrobenzoic AcidNH4ClEthanol, Reflux, 2h2-(3,5-dinitrophenyl)-1H-benzimidazole90.07% researchgate.net
o-Phenylenediamine, Aromatic AldehydesAmmonium Chloride80-90°C2-Substituted BenzimidazolesModerate to good sphinxsai.com
o-Phenylenediamine, Carboxylic AcidsPolyphosphoric Acid / HCl-2-Substituted Benzimidazoles- sphinxsai.com

Optimization of Reaction Conditions: Yield, Selectivity, and Green Chemistry Principles

Significant research has been dedicated to optimizing the synthesis of benzimidazoles to improve yields, enhance selectivity, and adhere to the principles of green chemistry. sphinxsai.comchemmethod.com Conventional methods often require harsh conditions, long reaction times, and the use of toxic solvents, leading to environmental concerns. researchgate.net

Modern approaches focus on the use of greener and more economical catalysts. For instance, ammonium chloride has been used as an effective and inexpensive catalyst for the condensation of o-phenylenediamine and aldehydes. sphinxsai.com Other green catalysts that have been explored for benzimidazole synthesis include K4[Fe(CN)6] under solvent-free conditions. sphinxsai.com The use of microwave irradiation has also been investigated to accelerate reaction times and improve yields. mdpi.com

The choice of solvent is another critical parameter. Water has been explored as a green solvent for the synthesis of benzimidazole derivatives, offering both environmental and economic advantages. sphinxsai.com Solvent-free conditions have also been successfully employed, further reducing the environmental impact of the synthesis. sphinxsai.com

Functionalization and Derivatization at the Benzimidazole Nucleus and Dinitrophenyl Moiety

Once the core Benzimidazole, 1-(3,5-dinitrophenyl)- structure is synthesized, it can be further modified at both the benzimidazole nucleus and the dinitrophenyl moiety to generate a library of analogues with potentially diverse properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 1-position of the benzimidazole ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are a common strategy for introducing various functional groups to the benzimidazole core. mdpi.com

N-alkylation can be achieved by reacting the benzimidazole with alkyl halides in the presence of a base. lookchem.comnih.gov For instance, N-substituted-2-(3,5-dinitrophenyl)-1H-benzimidazoles have been synthesized by reacting 2-(3,5-dinitrophenyl)-1H-benzimidazole with various alkylating agents in tetrahydrofuran (B95107) (THF). researchgate.net

N-acylation can be carried out using acyl chlorides or anhydrides. These reactions introduce an acyl group at the N-1 position, which can alter the electronic and steric properties of the molecule.

Table 2: N-Alkylation of 2-(3,5-dinitrophenyl)-1H-benzimidazole
Alkylating AgentSolventProductReference
VariousTetrahydrofuran (THF)N-Substituted-2-(3,5-dinitrophenyl)-1H-benzimidazoles researchgate.net

Substitution Reactions on the Dinitrophenyl Ring for Analogue Generation

The dinitrophenyl ring of Benzimidazole, 1-(3,5-dinitrophenyl)- is highly electron-deficient due to the presence of two nitro groups. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. One of the nitro groups can potentially be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. researchgate.net

These substitution reactions provide a powerful tool for introducing diverse functionalities onto the dinitrophenyl moiety, allowing for the generation of a wide range of analogues. The regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions. For example, studies on related dinitrophenyl compounds have shown that nucleophilic substitution can occur at the positions ortho or para to the nitro groups. researchgate.net

Synthesis of Novel Hybrid Architectures Incorporating the Benzimidazole, 1-(3,5-dinitrophenyl)- Scaffold

The development of novel hybrid molecules by chemically modifying the "Benzimidazole, 1-(3,5-dinitrophenyl)-" scaffold is a subject of scientific inquiry. However, publicly available research detailing the synthesis of complex hybrid architectures originating specifically from the 1-(3,5-dinitrophenyl)benzimidazole isomer is limited.

Conversely, research has been conducted on the isomeric scaffold, 2-(3,5-dinitrophenyl)-1H-benzimidazole , to create N-substituted derivatives, which can be considered a foundational step towards more complex hybrid structures. These syntheses demonstrate the reactivity of the benzimidazole nitrogen atom and provide a basis for creating new molecular entities.

In a representative study, the precursor 2-(3,5-dinitrophenyl)-1H-benzimidazole was synthesized and subsequently used to produce a series of N-substituted derivatives. researchgate.net The synthesis of the precursor itself involved the condensation of o-phenylenediamine with 3,5-dinitrobenzoic acid. researchgate.net

Following the formation of the 2-(3,5-dinitrophenyl)-1H-benzimidazole core, N-substitution was achieved by reacting it with various electrophilic reagents. This process typically involves the deprotonation of the benzimidazole N-H group with a base, followed by the addition of an alkyl or acyl halide. For instance, the reaction of the precursor with reagents such as acetyl chloride, chloroacetyl chloride, and various substituted benzyl (B1604629) chlorides in the presence of a base like sodium hydride and a solvent like tetrahydrofuran (THF) yielded a series of N-substituted products. researchgate.net

The general synthetic scheme for these transformations begins with the 2-(3,5-dinitrophenyl)-1H-benzimidazole precursor, which is then functionalized at the N-1 position. This approach allows for the introduction of diverse chemical moieties, effectively creating simple hybrid molecules where the dinitrophenyl benzimidazole core is linked to another functional group. researchgate.net

Detailed findings from these synthetic efforts are summarized in the table below, showcasing the different substituents that have been successfully incorporated onto the benzimidazole ring. researchgate.net

Table 1: Synthesis of N-Substituted 2-(3,5-dinitrophenyl)-1H-benzimidazole Derivatives researchgate.net

These synthetic methodologies illustrate a viable pathway for functionalizing the dinitrophenyl benzimidazole core, thereby creating a platform for the development of more elaborate hybrid architectures for various research applications.

Advanced Spectroscopic and Structural Elucidation of Benzimidazole, 1 3,5 Dinitrophenyl

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides invaluable information regarding the functional groups and the unique molecular fingerprint of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(3,5-dinitrophenyl)-1H-benzimidazole reveals characteristic absorption bands that confirm the presence of its key functional groups. The spectrum displays a distinct band for the N-H stretch of the imidazole (B134444) ring. Aromatic C-H stretching vibrations are also clearly observed. The presence of the dinitrophenyl moiety is unequivocally confirmed by strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups. Furthermore, absorptions corresponding to C=N and C=C stretching within the fused ring system, as well as C-N and N-O stretching, are present. Out-of-plane bending vibrations for the aromatic hydrogens provide information on the substitution pattern. researchgate.net

A detailed assignment of the principal FT-IR absorption bands is provided in the table below. researchgate.net

Wave Number (cm⁻¹)AssignmentFunctional Group
3349N-H stretchingImidazole Ring
3172C-H stretchingAromatic
3101C-H stretchingAromatic
1606C=C stretchingAromatic Ring
1572C=N stretchingImidazole Ring
1543Asymmetric NO₂ stretchingNitro Group
1344Symmetric NO₂ stretchingNitro Group
1076C-N stretching-
916N-O stretchingNitro Group
721Ar-H bendingAromatic

Raman Spectroscopy

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric and Fluorophoric Characteristics

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of 2-(3,5-dinitrophenyl)-1H-benzimidazole, determined in tetrahydrofuran (B95107) (THF), show distinct absorption maxima (λmax) in the ultraviolet region. These absorptions are attributed to π→π* electronic transitions within the conjugated system of the benzimidazole (B57391) and dinitrophenyl rings. researchgate.net The presence of the highly conjugated system results in strong molar absorptivity, as indicated by the log ε values. researchgate.net

λmax (nm)Molar Absorptivity (log ε)SolventTentative Assignment
2184.6522THFπ→π* transition
2484.6365THFπ→π* transition

Fluorescence Spectroscopy

Specific experimental fluorescence data for 1-(3,5-dinitrophenyl)benzimidazole or its 2-isomer could not be located in the reviewed literature. While the benzimidazole core is a known fluorophore, the presence of nitro groups on the phenyl ring often leads to quenching of fluorescence. The strongly electron-withdrawing nature of nitro groups can provide non-radiative decay pathways for the excited state, thus diminishing or completely suppressing fluorescence emission. Therefore, it is anticipated that this compound would exhibit weak to negligible fluorescence. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(3,5-dinitrophenyl)-1H-benzimidazole, recorded in DMSO-d6, provides a clear proton map of the molecule. The protons on the dinitrophenyl ring appear as distinct signals in the downfield region due to the strong deshielding effect of the two nitro groups. The protons of the benzimidazole ring system also show characteristic splitting patterns and chemical shifts. researchgate.net

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Number of ProtonsAssignment
8.85s-1HAr-H (Dinitrophenyl)
8.64s-2HAr-H (Dinitrophenyl)
7.96-7.94m-1HAr-H (Benzimidazole)
7.74-7.72t7.581HAr-H (Benzimidazole)
7.46-7.44d8.001HAr-H (Benzimidazole)
7.42-7.40d8.001HAr-H (Benzimidazole)

¹³C NMR and 2D-NMR Spectroscopy

While the synthesis and ¹H NMR data for 2-(3,5-dinitrophenyl)-1H-benzimidazole have been reported, the corresponding ¹³C NMR data for this specific precursor was not provided in the primary source literature. researchgate.net Generally, the carbon atoms of the dinitrophenyl ring directly attached to the nitro groups would appear significantly downfield. The quaternary carbon of the imidazole ring (C2) would also be found at a characteristic chemical shift.

Comprehensive structural confirmation would typically involve 2D-NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign protonated and quaternary carbons, respectively. Such data is not currently available in the literature for this compound. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Specific mass spectrometry data for 1-(3,5-dinitrophenyl)benzimidazole or its 2-isomer was not found in the searched literature. However, the fragmentation pattern under electron ionization (EI) can be predicted based on its structure. The molecular ion peak (M⁺) would be expected, confirming the molecular weight.

Key fragmentation pathways would likely include:

Loss of Nitro Groups: Sequential loss of NO₂ (46 Da) and/or NO (30 Da) is a characteristic fragmentation for aromatic nitro compounds.

Cleavage of the Dinitrophenyl Ring: Fragmentation of the C-N bond between the benzimidazole and dinitrophenyl moieties.

Benzimidazole Ring Fragmentation: The benzimidazole cation could undergo its characteristic fragmentation, such as the loss of HCN (27 Da), to form a stable indenyl-like cation.

These predicted pathways would allow for the structural confirmation of the compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

A search of crystallographic databases and the scientific literature did not yield a solved single-crystal X-ray structure for Benzimidazole, 1-(3,5-dinitrophenyl)- or its 2-isomer. Therefore, a definitive analysis of its solid-state conformation, crystal packing, and specific intermolecular interactions based on experimental data cannot be provided.

Crystal Packing and Supramolecular Assembly

In the absence of experimental data, the crystal packing can be hypothesized based on related structures. Molecules of this type often arrange in patterns that maximize stabilizing intermolecular forces. The planar nature of the benzimidazole and dinitrophenyl rings would likely facilitate efficient packing, potentially forming layered or herringbone motifs. Supramolecular assembly would be dictated by a combination of hydrogen bonding and π-π stacking interactions, leading to a stable three-dimensional architecture. nih.gov

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen Bonding: The N-H group of the benzimidazole ring is a potent hydrogen bond donor. It is highly probable that in the solid state, this proton would form hydrogen bonds with either the nitrogen atom of a neighboring imidazole ring (N-H···N) or, more likely, with an oxygen atom of a nitro group from an adjacent molecule (N-H···O). This latter interaction is common in crystals containing both N-H donors and nitro group acceptors and would be a dominant force in the crystal packing. nih.gov

Theoretical and Computational Chemistry Studies of Benzimidazole, 1 3,5 Dinitrophenyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of "Benzimidazole, 1-(3,5-dinitrophenyl)-". DFT methods provide a good balance between computational cost and accuracy for studying medium-sized organic molecules. These calculations can elucidate the distribution of electrons within the molecule and predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's chemical stability and reactivity. nih.gov

For benzimidazole (B57391) derivatives, the HOMO is often located over the benzimidazole ring system, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is typically distributed over the electron-withdrawing substituents. In the case of "Benzimidazole, 1-(3,5-dinitrophenyl)-", the dinitrophenyl group would significantly influence the LUMO distribution, making the molecule susceptible to nucleophilic attack at the phenyl ring. The electron density transfer from the benzimidazole ring (HOMO) to the dinitrophenyl moiety (LUMO) is a critical aspect of its intramolecular charge transfer characteristics. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for estimating chemical stability, reactivity, and electron conductivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
Energy Gap (ΔE)5.0

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The EPS map displays regions of negative potential (red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. nih.gov

For "Benzimidazole, 1-(3,5-dinitrophenyl)-", the nitro groups on the phenyl ring would create strongly positive (electron-deficient) regions, making them likely sites for nucleophilic interaction. The nitrogen atoms of the benzimidazole ring would exhibit negative potential, indicating their role as potential hydrogen bond acceptors. researchgate.net The distribution of electrostatic potential is a significant factor in the interaction of benzimidazole derivatives with biological targets, such as dopamine (B1211576) receptors. nih.gov

Quantum chemical methods can predict various spectroscopic properties, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). These theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the electronic transitions occurring within the molecule. nih.gov For benzimidazole derivatives, the calculated absorption maxima have been shown to be in good agreement with experimental values. researchgate.net The spectroscopic properties of benzimidazole derivatives can be influenced by the solvent environment. researchgate.net

Conformational Analysis and Energy Landscape Mapping

"Benzimidazole, 1-(3,5-dinitrophenyl)-" possesses conformational flexibility due to the rotation around the single bond connecting the benzimidazole and dinitrophenyl rings. Conformational analysis aims to identify the most stable conformations (lowest energy) of the molecule and to map the potential energy surface associated with bond rotations. Different conformations can exhibit distinct biological activities and physical properties. DFT calculations can be employed to determine the relative energies of different conformers. researchgate.net

Molecular Dynamics (MD) Simulations of Benzimidazole, 1-(3,5-dinitrophenyl)- in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational changes, interactions with solvent molecules, and stability of "Benzimidazole, 1-(3,5-dinitrophenyl)-" in different environments, such as in aqueous solution or within a protein binding site. MD simulations are crucial for understanding the stability of ligand-protein complexes. nih.govnih.gov For instance, simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and the role of water molecules in mediating these interactions.

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets (in silico approach)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajrconline.org This in silico approach is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. ijpsjournal.com For "Benzimidazole, 1-(3,5-dinitrophenyl)-", molecular docking could be used to predict its binding affinity and interaction mode with various biomolecular targets, such as enzymes and receptors. Benzimidazole derivatives are known to interact with a wide range of biological targets, including DNA gyrase, human topoisomerase II, and protein kinases. ajrconline.orgijpsjournal.com

The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. ijpsjournal.com For example, the nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, while the aromatic rings can participate in pi-pi stacking interactions with aromatic amino acid residues in the binding site of a protein.

Table 2: Illustrative Molecular Docking Results for a Benzimidazole Derivative with a Protein Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTYR234, LYS56, VAL89
Hydrogen Bonds2
Hydrophobic Interactions5

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

No specific studies detailing the ligand-protein interaction analysis of "Benzimidazole, 1-(3,5-dinitrophenyl)-" were identified in the public domain. Computational docking and molecular dynamics simulations, which are standard methods to investigate these interactions, have been applied to numerous other benzimidazole derivatives. These studies often highlight the role of the benzimidazole core and its substituents in forming various types of non-covalent bonds with protein targets.

Generally, for the broader class of benzimidazole-containing compounds, the following interactions are often observed in computational studies:

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, while an N-H group on the imidazole can serve as a hydrogen bond donor.

π-π Stacking: The aromatic benzimidazole ring system frequently engages in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein binding sites.

Hydrophobic Interactions: The benzene (B151609) portion of the benzimidazole core and other nonpolar substituents can form hydrophobic interactions with nonpolar residues in a binding pocket.

However, without specific computational models for "Benzimidazole, 1-(3,5-dinitrophenyl)-", it is not possible to provide a detailed and accurate account of its specific interaction profile with any given protein. The presence and positioning of the 3,5-dinitrophenyl group would significantly influence the electronic and steric properties of the molecule, leading to a unique interaction fingerprint.

Table 4.4.1: Ligand-Protein Interaction Data for Benzimidazole, 1-(3,5-dinitrophenyl)-

Interaction TypeInteracting ResiduesDistances (Å)Frequency (%)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Identification of Potential Binding Pockets and Hotspots

There are no available research findings that identify potential binding pockets or hotspots for "Benzimidazole, 1-(3,5-dinitrophenyl)-" on any protein targets. The identification of a binding pocket is the result of specific molecular docking or other computational screening methods performed for a particular ligand against a protein or a library of proteins. As no such studies for this specific compound were found, no information can be provided on its preferred binding sites on proteins.

Table 4.4.2: Potential Binding Pockets and Hotspots for Benzimidazole, 1-(3,5-dinitrophenyl)-

Protein TargetIdentified Binding Pocket/HotspotKey Interacting ResiduesDruggability Score
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Mechanistic Investigations of Biological Activity in Vitro Focus

Interaction with Key Biomolecules (in vitro binding assays)

No data available.

Without specific studies on "Benzimidazole, 1-(3,5-dinitrophenyl)-", any attempt to generate content for the requested outline would be speculative and would not meet the required standards of scientific accuracy.

Nucleic Acid Binding and Intercalation Studies

Benzimidazole (B57391) derivatives are well-documented for their ability to interact with DNA through various modes, including intercalation and groove binding. nih.gov The specific mode of interaction is often dependent on the nature and position of substituents on the benzimidazole core. nih.gov

Studies on related benzimidazole compounds have shown that these molecules can preferentially bind to the minor groove of B-form DNA, particularly at A/T-rich sequences. nih.govlshtm.ac.uk This binding is stabilized by hydrogen bonds between the benzimidazole moieties and the base pairs within the groove. nih.gov Spectroscopic and viscosity measurements are common methods to elucidate these interactions. nih.gov For instance, upon binding, changes in UV-visible absorption (hypochromism) and fluorescence spectra can be observed. researchgate.netrsc.org An increase in the viscosity of a DNA solution upon addition of a compound is typically indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com

While direct studies on "Benzimidazole, 1-(3,5-dinitrophenyl)-" are not extensively detailed in the provided context, the general principles of benzimidazole-DNA interactions suggest that the planar aromatic system of the compound could facilitate binding. The dinitrophenyl group would further influence the binding affinity and specificity through electronic and steric effects. The binding constants (Kb) for such intercalation complexes typically range from 1 x 10⁴ to 1 x 10⁶ M⁻¹. mdpi.com

Table 1: General Modes of Benzimidazole-DNA Interaction

Binding Mode Description Common Experimental Evidence
Intercalation Insertion of the planar molecule between DNA base pairs. Increased DNA viscosity, significant hypochromism in UV-Vis spectra. nih.govresearchgate.net
Minor Groove Binding Fitting of the molecule into the minor groove of the DNA helix. Little to no change in DNA viscosity, changes in circular dichroism (CD) spectra. nih.govnih.gov

| External Binding | Electrostatic or other interactions on the outside of the DNA helix. | Minimal changes in spectroscopic or viscosity measurements. |

Protein Binding and Allosteric Modulation

The benzimidazole nucleus is a versatile scaffold capable of interacting with a wide array of proteins, including enzymes and receptors. researchgate.net These interactions can lead to inhibition or modulation of the protein's function. Computational docking studies are frequently used to predict and analyze these binding events. For example, various benzimidazole derivatives have been docked against protein kinase targets, with binding affinities (expressed as binding energy in kcal/mol) indicating potential inhibitory activity. nih.gov

Some benzimidazole-based compounds have been identified as allosteric modulators, meaning they bind to a site on the protein distinct from the primary (orthosteric) site, thereby altering the protein's conformation and function. nih.gov This can result in either positive allosteric modulation (PAM), enhancing the effect of the natural ligand, or negative allosteric modulation (NAM), reducing it. nih.govmdpi.com Studies on nicotinic acetylcholine (B1216132) receptors (nAChRs) have revealed that benzimidazole derivatives can act as both PAMs and NAMs, suggesting that subtle structural changes can shift the modulatory effect. nih.gov

In the context of Benzimidazole, 1-(3,5-dinitrophenyl)-, the electron-withdrawing nature of the two nitro groups on the phenyl ring could play a crucial role in its interaction with protein targets, potentially forming specific hydrogen bonds or electrostatic interactions within a binding pocket. nih.gov Molecular docking studies on similar structures have shown that the benzimidazole core and its substituents can fit within the active or allosteric sites of enzymes like topoisomerase IIα. nih.gov

Table 2: Examples of Protein Targets for Benzimidazole Derivatives

Protein Class Specific Target Example Type of Interaction Reference
Kinases Protein Kinase (PDB: 2W96, 4C2V) Inhibition (Binding) nih.gov
Receptors Nicotinic Acetylcholine Receptors (nAChRs) Allosteric Modulation nih.gov
Enzymes Topoisomerase IIα Inhibition (Binding) nih.gov

| Serum Proteins | Bovine Serum Albumin (BSA) | Binding (Quenching) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For benzimidazole derivatives, SAR studies have been crucial in optimizing their efficacy for various therapeutic targets. researchgate.net

Correlations between Structural Modifications and In Vitro Efficacy

The biological activity of benzimidazole derivatives is highly dependent on the type and position of substituents on both the benzimidazole ring system and any attached phenyl rings. researchgate.netnih.gov Research has shown that modifications at the N-1 and C-2 positions of the benzimidazole core are particularly important for modulating activity. researchgate.netresearchgate.net

For instance, in a study of N-substituted 2-(3,5-dinitrophenyl)benzimidazole derivatives, the precursor molecule was modified at the N-1 position with various groups (e.g., acetyl, benzoyl, tosyl). researchgate.net These modifications were then correlated with the compounds' in vitro antimicrobial activity against different bacterial and fungal strains. Such studies allow for the identification of key structural features required for potency. For example, the presence of electron-withdrawing groups, such as the nitro groups in the 3,5-dinitrophenyl moiety, has been shown in related heterocyclic systems to be crucial for certain biological activities, like antitubercular effects. nih.gov

In another series of 1,2,5-trisubstituted benzimidazoles, the presence of a 4-fluoro-3-nitrophenyl group at the C-2 position and a benzyl (B1604629) group at the N-1 position were found to be critical for potent anticancer activity. nih.gov Replacing these specific groups with other substituents led to a significant decrease or complete loss of potency, highlighting the precise structural requirements for the desired biological effect. nih.gov

Table 3: SAR Insights from Benzimidazole Derivatives

Position of Modification Type of Substituent Observed Effect on In Vitro Efficacy Reference
N-1 Position Acetyl, Benzoyl, Tosyl groups on a 2-(3,5-dinitrophenyl)benzimidazole core Modulation of antimicrobial activity. researchgate.net
C-2 Position 3,5-dinitrophenyl group Precursor for active antimicrobial agents. researchgate.net
C-2 Position 3,4,5-trimethoxyphenyl group Enhanced anticancer activity. nih.gov

| C-2 & N-1 Positions | 4-fluoro-3-nitrophenyl (C-2) & Benzyl (N-1) | Crucial for potent anticancer activity. | nih.gov |

Development of Pharmacophore Models for Target Interaction

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target. nih.gov These models are developed by analyzing the structures of a series of active compounds and are invaluable tools in the design of new, more potent molecules.

For benzimidazole derivatives, pharmacophore models have been developed to understand their interaction with targets like protein kinases. nih.gov By aligning a set of benzimidazole-based inhibitors within the kinase active site, researchers can identify the common spatial arrangement of functional groups that leads to high-affinity binding. This often involves identifying a specific hydrogen bond between the benzimidazole -NH group and the protein backbone, as well as hydrophobic interactions involving the substituted phenyl ring. nih.gov

The 1-(3,5-dinitrophenyl) substituent on the benzimidazole core would be a critical component of any such pharmacophore model. The two nitro groups would be defined as strong hydrogen bond acceptors, and the phenyl ring itself would represent an aromatic/hydrophobic feature. The relative positions of these features, along with other elements of the benzimidazole scaffold, would constitute the pharmacophore model for a specific protein target. This model can then be used to virtually screen large chemical libraries to identify new compounds with a high probability of being active.

Table 4: Compound Names Mentioned

Compound Name
Benzimidazole, 1-(3,5-dinitrophenyl)-
2-(3,5-dinitrophenyl)-1H-benzimidazole
4-fluoro-3-nitrophenyl

Advanced Materials Science and Supramolecular Chemistry Applications

Coordination Chemistry of Benzimidazole (B57391), 1-(3,5-dinitrophenyl)-

The benzimidazole scaffold is a prominent heterocyclic motif in coordination chemistry, capable of binding to a wide array of metal ions. The introduction of a 1-(3,5-dinitrophenyl) substituent significantly modulates the electronic properties of the benzimidazole core, enhancing its role as a versatile ligand in the formation of novel metal-organic complexes. The potent electron-withdrawing nature of the two nitro groups on the phenyl ring decreases the electron density on the benzimidazole system, influencing its coordination behavior and the stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving benzimidazole derivatives is typically achieved through straightforward methods. nih.gov For Benzimidazole, 1-(3,5-dinitrophenyl)-, complexes can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in an appropriate solvent such as ethanol, methanol, or DMF. nih.govmdpi.com The reaction often proceeds at room temperature or with gentle heating to facilitate the dissolution of reactants and formation of the complex. nih.gov The products, which are often colored crystalline solids, can be isolated by filtration upon precipitation or by slow evaporation of the solvent. nih.gov

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and composition:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A noticeable shift in the vibrational frequencies of the C=N bond within the imidazole (B134444) ring to lower wavenumbers is indicative of the nitrogen atom's involvement in the coordination. nih.gov New bands appearing at lower frequencies (typically 400-500 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, provide information about the coordination environment of the metal ion. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, confirms the formation of the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and can provide insights into the complex structure, although the presence of paramagnetic metal ions can lead to significant broadening of signals. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the structure, offering precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, octahedral), and intermolecular interactions in the solid state. rsc.org

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry of the metal-ligand complex. mdpi.com

Table 1: Representative Spectroscopic Data for Metal Complex Characterization This table is illustrative, based on typical data for related benzimidazole complexes.

TechniqueObservation in Free LigandExpected Observation in Metal ComplexInference
FT-IRC=N stretch at ~1630 cm⁻¹Shift to 1600-1625 cm⁻¹Coordination via imidazole nitrogen
FT-IR-New band at 400-500 cm⁻¹Formation of M-N bond
UV-VisIntra-ligand π-π* transitionsBathochromic/hypsochromic shifts + new d-d transition bandsElectronic environment change upon coordination
¹H NMRSharp aromatic proton signalsShifted and/or broadened signalsConfirmation of ligand binding

Ligand-Metal Interaction Modes and Complex Stability

Benzimidazole, 1-(3,5-dinitrophenyl)- typically acts as a monodentate ligand, coordinating to metal centers through the sp²-hybridized nitrogen atom (N3) of the imidazole ring. chempap.org This is the most common coordination mode for N-substituted benzimidazoles. The 3,5-dinitrophenyl group is sterically demanding and electronically deactivating, which generally precludes its direct involvement in coordination, although weak interactions involving the nitro groups cannot be entirely ruled out in specific solid-state packing arrangements. researchgate.net

The stability of the resulting metal complexes is governed by several factors:

Nature of the Metal Ion: The stability often follows the Irving-Williams series for divalent transition metals (Mn < Fe < Co < Ni < Cu > Zn).

Steric Hindrance: The bulky substituent at the N1 position can influence the coordination geometry and the number of ligands that can bind to a metal center.

The stability of these complexes in solution is quantified by their stability constants (log K), which can be determined using methods such as potentiometric titration. chempap.org

Exploration in Organic Electronics and Optoelectronics

The unique molecular architecture of Benzimidazole, 1-(3,5-dinitrophenyl)-, featuring an electron-rich benzimidazole donor fragment covalently linked to a potent electron-accepting 3,5-dinitrophenyl unit, makes it a compelling candidate for applications in organic electronics. This donor-acceptor (D-A) structure is fundamental to achieving desirable charge transport and photophysical properties.

Charge Transfer and Semiconducting Properties

The juxtaposition of an electron-donating benzimidazole moiety and an electron-withdrawing dinitrophenyl group facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.gov This ICT character is crucial for semiconducting behavior. Benzimidazole derivatives are known to possess electron-deficient imidazole rings, which imparts an intrinsic ability to transport electrons, making them suitable as n-type semiconductor materials. alfa-chemistry.com The presence of the strongly electron-accepting dinitrophenyl group is expected to further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the electron affinity and promoting more efficient electron injection and transport in electronic devices.

The formation of intermolecular charge-transfer (CT) complexes is also a key feature. In the solid state, molecules of Benzimidazole, 1-(3,5-dinitrophenyl)- can arrange in stacks where the electron-rich benzimidazole part of one molecule interacts with the electron-poor dinitrophenyl part of an adjacent molecule. nih.gov This π-π stacking facilitates the formation of pathways for charge carrier transport, which is essential for semiconductor device performance. The degree of charge transfer in such systems is governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor component and the LUMO of the acceptor component. nih.gov Materials with a small HOMO-LUMO gap and significant intermolecular electronic coupling often exhibit good semiconducting properties.

Table 2: Predicted Electronic Properties and Their Implications This table presents expected trends for a D-A molecule of this type.

PropertyPredicted CharacteristicImplication for Organic Electronics
HOMO EnergyLocalized on benzimidazole core, relatively lowGood stability against oxidation
LUMO EnergyLocalized on dinitrophenyl group, very lowEnhanced electron affinity, facilitates n-type transport
HOMO-LUMO GapRelatively small due to D-A structureAbsorption in the visible region, potential for lower turn-on voltage
Charge TransferStrong intramolecular and intermolecular CT characterCrucial for charge separation and transport

Fluorescence and Phosphorescence Characteristics in Solid-State Materials

The photoluminescent properties of Benzimidazole, 1-(3,5-dinitrophenyl)- are intrinsically linked to its donor-acceptor nature. While many benzimidazole derivatives are known to be fluorescent in solution and the solid state, the presence of nitro groups often leads to quenching of fluorescence due to efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). researchgate.netnih.gov This is a common phenomenon in molecules containing heavy atoms or nitro-aromatic moieties.

Consequently, while solid-state fluorescence might be weak or non-existent, the compound is a candidate for exhibiting phosphorescence, even at room temperature. The efficient ISC process populates the triplet state, and in a rigid solid-state matrix, non-radiative decay pathways can be suppressed, allowing for radiative decay from the triplet state (phosphorescence). The rigid crystalline environment minimizes vibrational quenching and protects the triplet excitons from quenching by molecular oxygen. The strong D-A character can also lead to the formation of charge-transfer excited states, which can influence the emission color and lifetime. Dual-state emission, where both fluorescence and phosphorescence are observed, is also a possibility in certain solid-state morphologies. researchgate.net

Application in Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Benzimidazole, 1-(3,5-dinitrophenyl)- is well-suited for constructing such assemblies due to its distinct structural features. nih.gov

The formation of supramolecular structures is driven by a combination of interactions:

π-π Stacking: The planar aromatic systems of both the benzimidazole and dinitrophenyl rings are prone to π-π stacking. The electron-rich benzimidazole can stack with the electron-poor dinitrophenyl ring of a neighboring molecule in an offset fashion, creating stable donor-acceptor stacks that can propagate into one-dimensional columns or other ordered arrangements. nih.gov

Coordination-Driven Self-Assembly: As discussed in section 6.1, the imidazole nitrogen can coordinate to metal ions. This interaction can be exploited to build sophisticated 2D and 3D metal-organic frameworks (MOFs) or coordination polymers, where the benzimidazole derivative acts as a linker between metal nodes. nih.gov

In the context of host-guest chemistry , the electron-poor 3,5-dinitrophenyl unit makes the molecule a potential guest for electron-rich macrocyclic hosts, such as cyclophanes or calixarenes. nih.gov Conversely, cavities formed by the self-assembly of multiple Benzimidazole, 1-(3,5-dinitrophenyl)- molecules could potentially encapsulate smaller guest molecules. The formation of such host-guest or inclusion complexes can be detected by changes in spectroscopic properties (e.g., NMR, UV-Vis) of the host and/or guest. nih.govresearchgate.net The ability to form these complex assemblies opens up possibilities for applications in sensing, catalysis, and materials science.

Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of molecules into ordered supramolecular structures is dictated by a range of non-covalent interactions. In the case of Benzimidazole, 1-(3,5-dinitrophenyl)-, several key interactions are anticipated to govern its assembly processes. The benzimidazole ring system, being aromatic, is capable of engaging in π-π stacking interactions. nih.gov Similarly, the dinitrophenyl group, also aromatic, can participate in such stacking. These interactions are crucial in the formation of columnar or layered structures in the solid state.

Furthermore, the presence of nitro groups on the dinitrophenyl ring makes it a strong electron acceptor. This opens up the possibility of forming charge-transfer complexes with electron-donating molecules. nih.gov In such complexes, the electron-deficient dinitrophenyl unit can interact with an electron-rich partner, leading to the formation of materials with interesting electronic and optical properties. While the benzimidazole ring itself is not a particularly strong electron donor, its electronic character can be tuned by substitution, and it can participate in donor-acceptor interactions.

In related benzimidazole derivatives, hydrogen bonding plays a significant role in directing self-assembly. For instance, in structures containing an N-H bond within the imidazole ring, N-H···N hydrogen bonds can form chains of molecules. nih.gov Additionally, weaker C-H···O and C-H···π interactions are often observed, further stabilizing the crystal packing. nih.gov The interplay of these various non-covalent forces—π-π stacking, charge-transfer interactions, and hydrogen bonding—can lead to the formation of complex and well-defined supramolecular architectures. The specific conditions of assembly, such as the choice of solvent, can also influence the final structure and morphology of the resulting material. researchgate.net

Design of Molecular Receptors and Sensors

The structural and electronic features of Benzimidazole, 1-(3,5-dinitrophenyl)- make it a promising candidate for the development of molecular receptors and sensors, particularly for anions. The design of such sensors often relies on creating a binding site for the target analyte and a signaling unit that reports on the binding event. Benzimidazole derivatives have been widely investigated as anion recognition systems. researchgate.netmdpi.com

The imidazole N-H group in related benzimidazole compounds can act as a hydrogen bond donor, forming a binding pocket for anions. The acidity of this proton, and thus the strength of the interaction, can be enhanced by the presence of electron-withdrawing groups. The 3,5-dinitrophenyl substituent in the target molecule is strongly electron-withdrawing, which would increase the acidity of any available N-H proton on the benzimidazole core, making it a more effective anion binding site.

Upon binding of an anion, a change in the electronic properties of the molecule is expected, which can be harnessed for sensing applications. For example, anion binding can lead to a color change (colorimetric sensing) or a change in fluorescence (fluorescent sensing). In many dinitrophenyl-based sensors, the interaction with anions such as fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻) causes deprotonation of an N-H or O-H group, resulting in a distinct color change. mdpi.comresearchgate.net This is often due to the increased delocalization of the negative charge over the electron-deficient aromatic system.

Table 1: Anion Sensing Properties of Related Dinitrophenyl and Benzimidazole Derivatives

Receptor Type Target Anions Sensing Mechanism Observable Change
Dinitrophenyl Hydrazone F⁻, CH₃COO⁻, CN⁻, H₂PO₄⁻, BzO⁻ Deprotonation of NH group Color change (yellow to magenta) mdpi.comresearchgate.net
Benzimidazole-phenanthroline F⁻, AcO⁻ Fluorescence quenching (PET) Decrease in fluorescence intensity nih.gov
Benzimidazole-phenanthroline Cl⁻, Br⁻, I⁻ Increased molecular rigidity Enhancement of fluorescence nih.gov
Benzimidazole-BODIPY HSO₄⁻ Protonation of benzimidazole NH Color change (pink to yellow) mdpi.com

Analytical Methodologies for Detection and Quantification in Research Matrices Non Clinical

Chromatographic Techniques for Isolation, Separation, and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental for the isolation, separation, and purity assessment of benzimidazole (B57391) derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for analyzing compounds like Benzimidazole, 1-(3,5-dinitrophenyl)-.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of various benzimidazole derivatives. nih.govsci-hub.se For related nitro-substituted benzimidazole compounds, reverse-phase HPLC is commonly employed. For instance, the analysis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), a structurally similar compound, was successfully conducted using a Hydrosphere C18 column. nih.gov The separation was achieved with a gradient elution system consisting of 0.1% formic acid in water (solvent A) and acetonitrile (B52724) (solvent B). nih.gov Detection is often carried out using UV-Vis spectrophotometry, where the distinct chromophores of the benzimidazole ring and the dinitrophenyl group allow for sensitive detection. nih.gov Mass spectrometry (LC-MS) can be coupled with HPLC to provide definitive structural identification. nih.gov A versatile HPLC system developed for other benzimidazole derivatives utilized a Nucleosil C8 column with a gradient mobile phase of orthophosphoric acid/water/acetonitrile, demonstrating the adaptability of HPLC methods for this class of compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable derivatives. The analysis of compounds like N-(3-nitrophenyl)-2-(3,5-dinitrophenyl)-1-H-benzimidazole has been performed using GC-MS, which provides both separation and structural information. medcraveonline.com The successful application of GC-MS depends on the volatility and thermal stability of the specific analyte.

Purity assessment is a critical application of these chromatographic techniques. By separating the target compound from impurities, starting materials, and by-products, methods like HPLC can provide accurate quantitative data on the purity of a sample. researchgate.net Thin-layer chromatography (TLC) also serves as a simple and rapid method for monitoring reaction progress and for the preliminary analysis of dinitrophenyl derivatives. nih.gov

ParameterHPLC Method for a Trinitro-benzimidazol-2-one Derivative nih.govHPLC Method for General Benzimidazole Derivatives nih.gov
Column Hydrosphere C18 (4 x 150 mm)Nucleosil C8
Mobile Phase A: 0.1% formic acidB: AcetonitrileA: 0.05:75:25 (v/v/v) 85% H₃PO₄ / water / acetonitrileB: 0.05:50:50 (v/v/v) 85% H₃PO₄ / water / acetonitrile
Elution Gradient: 0% to 60% B over 4.5 minGradient System
Flow Rate 0.6 mL min⁻¹Not specified
Temperature 40 °C25°C researchgate.net
Detection UV-Vis (λmax: 228, 275, 350 nm), MSUV-Vis (254 nm or 288 nm)

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods are highly effective for investigating the redox properties of Benzimidazole, 1-(3,5-dinitrophenyl)- and for developing sensitive detection platforms. The presence of the electroactive dinitrophenyl group makes this compound particularly amenable to electrochemical analysis, primarily focusing on the reduction of the nitro groups. researchgate.netmostwiedzy.pl

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the principal techniques used for this purpose. dergipark.org.trnih.gov CV provides insights into the redox potentials and reversibility of electron transfer processes. For many nitroaromatic compounds, the reduction of nitro groups occurs in well-defined steps, which can be observed as distinct peaks in a voltammogram. mostwiedzy.pl Studies on various benzimidazole derivatives have demonstrated that they exhibit defined oxidation or reduction peaks, which can be used for their characterization and detection. dergipark.org.trdb-thueringen.de For instance, the electrochemical detection of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole revealed two major reduction peaks corresponding to the reduction of the four nitro groups. mostwiedzy.pl

DPV offers enhanced sensitivity compared to CV, making it suitable for trace-level quantification. dergipark.org.tr This technique has been successfully applied to monitor the interaction of benzimidazole derivatives with DNA by observing changes in the voltammetric signals of the drugs. dergipark.org.tr Detection limits in the nanomolar (nM) range have been achieved for several benzimidazole derivatives using DPV at disposable graphite (B72142) electrodes. dergipark.org.tr The development of electrochemical sensors, often using modified electrodes such as glassy carbon electrodes (GCE) enhanced with nanomaterials, can further improve selectivity and sensitivity for specific dinitrobenzene or benzimidazole compounds. researchgate.netnih.gov

TechniqueApplicationKey Findings for Related Compounds
Differential Pulse Voltammetry (DPV) Quantitative analysis and interaction studies. dergipark.org.trEnables detection of benzimidazole derivatives at nanomolar concentrations (e.g., 0.42 nM to 1.26 nM). dergipark.org.tr Used to monitor drug-DNA interactions. dergipark.org.tr
Cyclic Voltammetry (CV) Redox characterization (potentials, reversibility). db-thueringen.deReveals reduction peaks corresponding to nitro groups. mostwiedzy.pl Helps determine if redox processes are adsorption or diffusion-controlled. nih.gov
Electrochemical Sensors Sensitive and selective detection in complex matrices. researchgate.netnih.govModified electrodes (e.g., nanohybrid materials on GCE) enhance the electrochemical active area and lower detection limits to the micromolar (µM) range. nih.gov

Spectroscopic Methods for Trace Analysis in Environmental or Biochemical Model Systems

Spectroscopic methods, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are widely used for the quantification and characterization of benzimidazole derivatives in various model systems. nih.govmdpi.com

UV-Visible spectroscopy is a straightforward and robust method for quantification, based on the Beer-Lambert law. The benzimidazole ring system and the dinitrophenyl moiety are strong chromophores, resulting in characteristic absorption spectra. The UV-Vis spectra of benzimidazole derivatives typically show absorption bands related to π-π* transitions. semanticscholar.org For example, a benzimidazole-based probe exhibited an absorption band at 265 nm, which shifted upon reaction, indicating a change in the electronic structure. nih.gov Another related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, displays absorption maxima at 228, 275, and 350 nm. nih.gov These characteristic absorption maxima can be used to develop quantitative assays for Benzimidazole, 1-(3,5-dinitrophenyl)- in solution-based model systems.

Fluorescence spectroscopy can offer higher sensitivity and selectivity for certain benzimidazole derivatives. While the 1-(3,5-dinitrophenyl) substituent, being an electron-withdrawing group, may quench fluorescence, specific structural modifications or interactions with other molecules in a system could potentially lead to a fluorescent response. Benzimidazole-based fluorescent probes have been developed for the detection of various analytes, demonstrating the potential of this scaffold in sensing applications. nih.govmdpi.comrsc.org For instance, a benzimidazole derivative showed strong fluorescence with an emission maximum at 350 nm. nih.gov

Other spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation and characterization, though less commonly used for routine quantification in trace analysis. researchgate.netresearchgate.net FTIR can confirm the presence of key functional groups like the nitro (NO₂) groups, while NMR provides detailed information about the molecular structure. medcraveonline.comresearchgate.netmdpi.com

Spectroscopic MethodApplicationTypical Spectral Features for Benzimidazole/Dinitrophenyl Derivatives
UV-Visible Spectroscopy Quantification in solution, monitoring reactions. nih.govStrong absorption bands due to π-π* transitions. Typical λmax values are observed in the range of 230-350 nm. nih.govsemanticscholar.org
Fluorescence Spectroscopy High-sensitivity detection and sensing. mdpi.comEmission maxima are structure-dependent; some derivatives exhibit strong fluorescence (e.g., λem at 350 nm). nih.gov Nitro groups often quench fluorescence.
FTIR Spectroscopy Functional group identification. researchgate.netCharacteristic absorption bands for N-H, C=N, and aromatic C-H stretching. Strong characteristic bands for NO₂ groups (symmetric and asymmetric stretching). researchgate.net
NMR Spectroscopy Definitive structural elucidation. medcraveonline.commdpi.comProvides chemical shifts and coupling constants for protons (¹H NMR) and carbons (¹³C NMR), allowing for complete structural assignment. mdpi.commdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Strategies for Benzimidazole (B57391), 1-(3,5-dinitrophenyl)- and its Analogues

The synthesis of benzimidazole derivatives is a well-established field, yet there remains a continuous need for more efficient, sustainable, and high-yield methodologies. researchgate.net For 1-(3,5-dinitrophenyl)-benzimidazole and its analogues, future research should prioritize the development of novel synthetic routes that offer advantages over classical condensation methods.

A foundational approach involves the reaction of o-phenylenediamine (B120857) with 3,5-dinitrobenzoic acid, which has been used to synthesize the related 2-(3,5-dinitrophenyl)-1H-benzimidazole precursor. researchgate.net Subsequent N-substitution can then be performed to yield various analogues. researchgate.net

Table 1: Spectroscopic Data for 2-(3,5-dinitrophenyl)-1H-benzimidazole

Spectral Data Type Observed Values
¹H-NMR (400 MHz, DMSO-d6) δH 8.85 (s, 1H, Ar-H), 8.64 (s, 2H, Ar-H), 7.96-7.94 (m, 1H, Ar-H), 7.74-7.72 (t, J = 7.58 Hz, 1H, Ar-H), 7.46-7.44 (d, J = 8.00 Hz, 1H, Ar-H), 7.42-7.40 (d, J = 8.00 Hz, 1H, Ar-H)
λmax in nm (log εmax) 218 (4.6522), 248 (4.6365)
FT-IR (νmax in cm⁻¹) 3349 (N-H), 3172 (C-H aromatic), 1606 (C=C), 1572 (C=N), 1543 (NO₂ asym.), 1344 (NO₂ sym.)

Data sourced from a study on the synthesis of N-substituted 2-(3,5-dinitrophenyl)-1H-benzimidazole derivatives. researchgate.net

Future synthetic explorations should focus on:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for 1,2-disubstituted benzimidazoles, often under solvent-free conditions. nih.govmdpi.com Applying this green chemistry approach to the synthesis of 1-(3,5-dinitrophenyl)-benzimidazole could provide a more environmentally benign and industrially scalable process. nih.gov

Nanocatalysis: The use of heterogeneous nanocatalysts, such as magnetically recoverable chitosan-supported iron oxide nanoparticles (Fe₃O₄/chitosan), offers a pathway for efficient and selective synthesis with the added benefit of easy catalyst recovery and reuse. researchgate.net

Synthesis of Analogues: A key future direction is the synthesis of structural analogues, including benzimidazole N-oxides, which can be prepared via base-mediated cyclization of N-(dinitrophenyl) amino acid derivatives. conicet.gov.arresearchgate.net Additionally, creating isosteres, where the benzimidazole ring is replaced with other heterocycles like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) while retaining the 3,5-dinitrophenyl moiety, could yield compounds with novel biological activity profiles. nih.govplos.org

Exploration of Untapped Biological Targets and Mechanistic Pathways (in vitro)

While the broader benzimidazole class is known for a wide spectrum of pharmacological activities, the specific biological targets of 1-(3,5-dinitrophenyl)-benzimidazole remain largely uncharacterized. nih.gov Future in vitro research must focus on systematically screening this compound against a diverse array of biological targets to uncover its therapeutic potential.

Table 2: Potential Biological Targets for Benzimidazole Analogues

Target Class Specific Example(s) Potential Therapeutic Area Reference(s)
Protein Kinases EGFR, BRAFV600E, FGFR Oncology mdpi.comnih.gov
Cytoskeletal Proteins Tubulin Anthelmintic, Oncology mdpi.com
Bacterial Enzymes DNA Gyrase B Antibacterial nih.gov
Mycobacterial Enzymes DprE1 Antitubercular nih.govresearchgate.net

Key avenues for exploration include:

Antiproliferative Activity: Screening against the NCI-60 human tumor cell line panel could rapidly identify potential anticancer activity. mdpi.com Follow-up studies should investigate inhibition of specific oncogenic targets like Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are known targets for other benzimidazole derivatives. mdpi.comnih.gov Mechanistic studies could probe for the induction of apoptosis by measuring levels of key markers such as caspases, Bax, and Bcl-2. mdpi.com

Antimicrobial and Antifungal Activity: Given the known efficacy of benzimidazoles against various microbes, the compound should be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains like MRSA. nih.gov

Antitubercular Potential: The 3,5-dinitrophenyl moiety is present in highly potent antitubercular agents that target the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, which is crucial for mycobacterial cell wall synthesis. nih.govresearchgate.net Therefore, a primary focus should be to evaluate the inhibitory activity of 1-(3,5-dinitrophenyl)-benzimidazole against Mycobacterium tuberculosis, including multi-drug resistant strains, and to perform DprE1 inhibition assays. nih.gov

Enzyme Inhibition Assays: Broader screening against various enzyme classes, such as cyclooxygenases (COX) for anti-inflammatory potential, could reveal unexpected activities. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

The unique structural and electronic properties of 1-(3,5-dinitrophenyl)-benzimidazole suggest its potential use beyond pharmacology, in the realm of materials science and nanotechnology. biointerfaceresearch.com Future research should explore its integration into functional materials where its properties can be harnessed for novel applications.

Unexplored avenues include:

Organic Nanoparticles (ONPs) for Drug Delivery: Self-assembled organic nanoparticles of benzimidazole analogues have been shown to enhance cellular uptake and improve cytotoxicity in cancer cells while remaining non-toxic to normal cells. nih.gov Formulating 1-(3,5-dinitrophenyl)-benzimidazole into ONPs could be a strategy to improve its bioavailability and therapeutic efficacy, particularly for cancer therapy. nih.gov

Components for Photo- and Electroluminescent Materials: Heterocyclic compounds, including imidazoles and triazines, are integral components of materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comrsc.org The photophysical properties of 1-(3,5-dinitrophenyl)-benzimidazole should be characterized to assess its potential as a functional material in this domain.

Heavy Metal Remediation: Certain benzimidazole derivatives have been patented for their ability to degrade and detoxify toxic heavy metals. snu.edu.in Research could investigate whether 1-(3,5-dinitrophenyl)-benzimidazole or functionalized polymers incorporating this moiety can serve as effective agents for environmental remediation. snu.edu.in

Covalent Organic Frameworks (COFs): Benzimidazole-based COFs have been used as supports for nanoparticles, creating composites with high electrocatalytic activity. biointerfaceresearch.com The dinitrophenyl-substituted benzimidazole could serve as a unique building block for novel COFs with tailored electronic properties for applications in catalysis or sensing.

Advanced Computational Design and De Novo Drug Discovery Methodologies

Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel therapeutic agents. nih.gov For 1-(3,5-dinitrophenyl)-benzimidazole, a systematic in silico investigation is a critical next step to guide synthetic efforts and biological testing.

Future computational work should encompass:

Pharmacophore Modeling and Molecular Docking: Based on the potential biological targets identified in section 8.2, pharmacophore models can be generated. nih.gov Molecular docking studies can then be performed to predict the binding affinity and interaction modes of 1-(3,5-dinitrophenyl)-benzimidazole with the active sites of enzymes like M. tuberculosis DprE1, E. coli DNA Gyrase B, or human EGFR. nih.govresearchgate.net Such studies can rationalize biological activity and guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: To complement docking studies, MD simulations can assess the stability of the ligand-receptor complex over time, providing deeper insights into the binding dynamics and conformational changes. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery. researchgate.net These computational models can predict the drug-likeness of 1-(3,5-dinitrophenyl)-benzimidazole and its proposed analogues, helping to prioritize the synthesis of compounds with favorable pharmacokinetic profiles.

De Novo Design: Utilizing the 1-(3,5-dinitrophenyl)-benzimidazole scaffold as a starting point, de novo design algorithms can generate novel molecular structures with potentially improved binding affinity and selectivity for a specific biological target.

Collaborative Research Opportunities in Interdisciplinary Fields

The multifaceted research required to fully explore the potential of 1-(3,5-dinitrophenyl)-benzimidazole necessitates a highly collaborative and interdisciplinary approach. The complexity of moving from molecular design to functional application means that progress will be most rapid at the intersection of different scientific disciplines.

Key opportunities for collaboration include:

Chemistry and Computational Science: Synthetic organic chemists can collaborate with computational chemists to design and synthesize second-generation analogues with optimized properties based on docking and MD simulation results. researchgate.net

Chemistry and Biology/Pharmacology: The synthesized compounds must be evaluated through close collaboration with biologists and pharmacologists to perform in vitro screening, enzyme inhibition assays, and mechanistic studies. mdpi.com

Materials Science and Nanotechnology: Exploring applications in functional materials will require partnerships between synthetic chemists and materials scientists to design and characterize novel materials, as well as nanotechnologists to develop advanced delivery systems like ONPs. nih.gov

Medicinal Chemistry and Clinical Research: Should the compound show significant promise, particularly as an antitubercular or anticancer agent, collaboration with medicinal chemists and clinical researchers will be essential to advance it through preclinical development.

By pursuing these integrated research directions, the scientific community can systematically unlock the full potential of Benzimidazole, 1-(3,5-dinitrophenyl)-, transforming it from a molecule of theoretical interest into a valuable scaffold for therapeutic and technological innovation.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-dinitrophenyl)benzimidazole derivatives?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with 1,2-phenylenediamine derivatives under acidic conditions. For example:
  • Nitro-substituted derivatives : Reflux 1,2-phenylenediamine (1.48 mmol) with trifluoroacetic acid (1.6 eq) and a drop of concentrated HCl under nitrogen for 4 hours .
  • Aromatic substitution : Use glacial acetic acid as a catalyst in ethanol, refluxing for 4 hours, followed by solvent evaporation and filtration .
  • Key variables : Acid choice (e.g., HCl vs. CF₃COOH) impacts reaction efficiency and substituent compatibility.

Table 1 : Comparison of Synthetic Conditions

Reagents/ConditionsTemperature/TimeProduct Yield/PurityReference
CF₃COOH, HCl, N₂ reflux4 hOff-white solid (pure)
Glacial acetic acid, ethanol reflux4 hFiltered solid (unquantified)

Q. How can researchers characterize the structural purity of 1-(3,5-dinitrophenyl)benzimidazole?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • IR Spectroscopy : Identify nitro (C–NO₂ stretch at ~1544 cm⁻¹) and benzimidazole (C=N stretch at ~1630 cm⁻¹) groups .
  • NMR : Use DMSO-d₆ to resolve aromatic protons (δ 6.8–9.1 ppm) and imine (N=CH, δ 8.65 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z=431 [M+1]⁺) .
  • HPLC : Assess purity using ≥98% purity standards with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of nitro-substituted benzimidazoles?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., incomplete cyclization or nitro group reduction). Mitigation strategies include:
  • Catalyst optimization : Replace HCl with Pd(PPh₃)₂Cl₂ (0.26 mmol) and triphenylphosphine to enhance coupling efficiency .
  • Solvent control : Use dry THF/triethylamine (1:1) under argon to minimize moisture interference .
  • Reaction monitoring : Track intermediate formation via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How to resolve contradictions in spectroscopic data for dinitrophenyl-substituted benzimidazoles?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Systematic approaches:
  • Variable temperature NMR : Probe tautomeric shifts (e.g., benzimidazole NH vs. aromatic protons) in DMSO-d₆ .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G* level) .
  • X-ray crystallography : Resolve ambiguities by determining single-crystal structures (e.g., DBIBAH ligand analogs) .

Q. What safety protocols are critical for handling nitro-substituted benzimidazoles in laboratory settings?

  • Methodological Answer : Due to toxicity and sensitization risks:
  • Engineering controls : Use local exhaust ventilation for reactions and glove boxes for solid handling .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with intermediates .
  • Emergency measures : In case of inhalation, administer CPR and contact Poison Control (1-800-222-1222) .

Data Contradiction and Mechanistic Analysis

Q. Why do nitro-substituted benzimidazoles exhibit variable biological activity in vitro?

  • Methodological Answer : Activity variations correlate with electronic effects of substituents:
  • Electron-withdrawing groups (NO₂) : Enhance stability but reduce nucleophilic attack susceptibility .
  • Structure-activity relationship (SAR) : Test derivatives with meta/para nitro configurations (e.g., 3,5-dinitro vs. 4-nitro) .
  • Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.